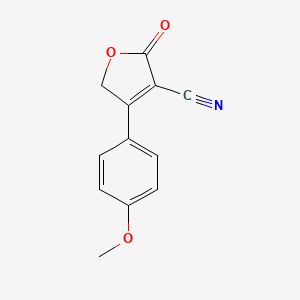

4-(4-Methoxyphenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Methoxyphenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile (4-Methoxyphenyl-2-oxo-2,5-dihydro-3-furancarbonitrile) is an organic compound with a molecular formula of C9H7NO2. It is a colorless, crystalline solid and is soluble in polar organic solvents such as methanol and ethanol. 4-Methoxyphenyl-2-oxo-2,5-dihydro-3-furancarbonitrile has a variety of applications in scientific research and is used in the synthesis of other compounds, including pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Nitric Oxide Donation and Biological Evaluation

Research demonstrates that certain furancarbonitrile derivatives, such as 4-Phenyl-3-furoxancarbonitrile, can release nitric oxide in the presence of thiol cofactors, showing potential for various biological applications. These compounds have been evaluated for their ability to activate rat lung soluble guanylate cyclase, exhibit vasodilatory activity, and inhibit platelet aggregation, highlighting their potential in cardiovascular research and therapeutic applications (Medana et al., 1994).

Photochemical Synthesis of Heterocycles

Another application is in the field of photochemistry, where derivatives of 4-(4-Methoxyphenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile are used in the synthesis of various heterocycles. The photolysis of certain anilines in the presence of furan has been explored for the smooth preparation of 2-(4-N,N-dimethylaminophenyl) heterocycles, showcasing a method for synthesizing complex organic compounds with potential applications in material science and organic electronics (Guizzardi et al., 2000).

Corrosion Inhibition

Furancarbonitrile derivatives have also been studied for their corrosion inhibition properties. For example, 2-aminobenzene-1,3-dicarbonitriles have shown effectiveness in inhibiting corrosion on mild steel in hydrochloric acid environments. These findings have implications for the development of new corrosion inhibitors for industrial applications, contributing to material longevity and durability (Verma et al., 2015).

Organic Synthesis and Molecular Structure

The compound has been involved in studies related to organic synthesis and crystal structure analysis. For instance, the unintentional synthesis of 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile during attempts to synthesize related compounds has contributed to the understanding of molecular interactions and structural properties in the crystalline state, offering insights for the design of materials with specific physical characteristics (Lian et al., 2011).

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-5-oxo-2H-furan-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c1-15-9-4-2-8(3-5-9)11-7-16-12(14)10(11)6-13/h2-5H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOKJRWGDDCCDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)OC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine](/img/structure/B2857461.png)

![2,7-Dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2857476.png)